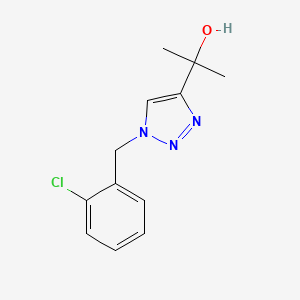

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

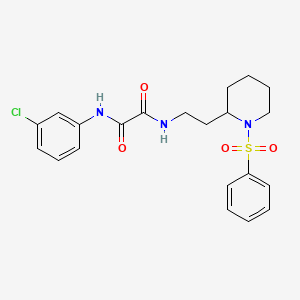

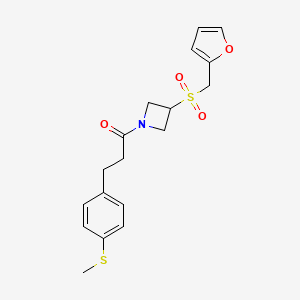

2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of triazole that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antifungal Applications : The synthesis of 1,2,3-Triazole derivatives, including the compound of interest, has shown significant antifungal activity, particularly against Candida strains. One study identified that halogen-substituted triazole derivatives demonstrated the best antifungal profiles, suggesting potential for future drug development (Lima-Neto et al., 2012).

Theoretical and Structural Analysis : A study focused on synthesizing and characterizing 1-(2-chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-ol derivatives, with a theoretical investigation of their molecular and electronic properties. This research provides insights into the structural and electronic characteristics of such compounds, which could be critical in further applications (Román-Maldonado et al., 2017).

Toxicity and Cytotoxicity Assessment : A compound similar in structure was evaluated for its toxic effects in various biological models, suggesting its potential as a safe fluorescent marker for biodiesel quality control. This highlights the compound's utility in environmental and industrial applications (Pelizaro et al., 2019).

Development of Antifungal Compounds : Research on 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, closely related to the chemical , revealed high activity against Candida species, with low toxicity. This finding is significant for antifungal drug development (Zambrano-Huerta et al., 2019).

Chemical Properties and Applications

Structural Analysis for Drug Design : A study involving a similar triazole compound examined its bioactivity against α1A-adrenoceptor, combining conformational analysis and molecular docking. This research could inform the design of selective antagonists for therapeutic purposes (Xu et al., 2016).

Synthesis of Novel Fungicides : The synthesis of triazole derivatives, including 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol, demonstrated significant fungicidal activities against common pathogens, emphasizing the compound's potential in agriculture (Yu et al., 2009).

Photophysical Properties for Industrial Use : The amphiphilic triazoanilines, structurally similar to the compound , were synthesized from cardanol and glycerol. Their photophysical properties allow their use in developing fluorescent biomarkers for biodiesel quality control (Pelizaro et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds, such as prothioconazole, are known to inhibitergosterol biosynthesis by directly binding to CYP51 (sterol 14a-demethylase) . Ergosterol is a vital component of fungal cell membranes, and its depletion can lead to cell death.

Mode of Action

The compound likely interacts with its target, CYP51, by binding to the active site of the enzyme. This binding inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . The resulting decrease in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death.

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the demethylation of lanosterol, a crucial step in the production of ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14a-methylated sterols, which are toxic to the fungal cell .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be the disruption of the fungal cell membrane’s integrity due to the decrease in ergosterol levels. This disruption can lead to cell leakage, impaired cell function, and ultimately cell death .

Propiedades

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]triazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERGVTVTXWRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)CC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)